molecular formula C12H19NO2 B1270529 3,4-Diethoxyphenethylamine CAS No. 61381-04-2

3,4-Diethoxyphenethylamine

Cat. No. B1270529
M. Wt: 209.28 g/mol
InChI Key: YOUNXJAJHCCMNK-UHFFFAOYSA-N
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Patent
US04126615

Procedure details

100 kg. of 3,4-diethoxy-benzyl cyanide are hydrogenated in 310 1. of a 80 to 96% aqueous ethanol containing 9 to 12% of ammonia in the presence of 24 kg. of a Raney-nickel catalyst pretreated according to Example 3, at 45° to 68° C under a hydrogen overpressure of 8 to 10 atm. The catalyst is filtered off, the solution is evaporated and the residue is subjected to fractionation in vacuo. Thus 96 kg. of highly pure 3,4-diethoxy-beta-phenyl-ethylamine are obtained. The purity is almost 100%. The mono-desethylated beta-phenyl-ethylamine derivative is present at most in traces in such a small amount, which can not be detected by thin layer chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[O:13][CH2:14][CH3:15])[CH2:7][C:8]#[N:9])[CH3:2].N>[Ni].C(O)C>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH2:7][CH2:8][NH2:9])[CH:10]=[CH:11][C:12]=1[O:13][CH2:14][CH3:15])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C=C(CC#N)C=CC1OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
pretreated according to Example 3, at 45° to 68° C under a hydrogen overpressure of 8 to 10 atm
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the solution is evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1OCC)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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